Cas no 175137-61-8 (2-(propane-1-sulfonyl)acetonitrile)
2-(propane-1-sulfonyl)acetonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(Propylsulfonyl)acetonitrile
- 2-propylsulfonylacetonitrile
- Acetonitrile, 2-(propylsulfonyl)-
- (Propylsulfonyl)acetonitrile
- 2-PROPANESULPHONYLACETONITRILE
- AC1LASCT
- CTK4D5359
- Propanesulfonylacetonitrile
- N-Propylsulfonylacetonitrile
- (Propylsulphonyl)acetonitrile
- 1-Propanesulfonylacetonitrile
- 1-PROPANESULPHONYLACETONITRILE
- 2-(PROPYLSULPHONYL)ACETONITRILE
- 2-propanesulfonylacetonitrile
- CS-0234195
- MFCD00051694
- 175137-61-8
- (PROPYLSULFONYL)METHYL CYANIDE
- (Propylsulfonyl)acetonitrile #
- 2-(propane-1-sulfonyl)acetonitrile
- EN300-139548
- AKOS009158666
- SCHEMBL4006475
- FT-0608278
- DTXSID50334024
- 1-PROPANESULPHONYLACETONITRILE 98%
- 2-(Propylsulphonyl)acetonitrile ,98%
- ALBB-034626
-
- MDL: MFCD00051694
- Inchi: 1S/C5H9NO2S/c1-2-4-9(7,8)5-3-6/h2,4-5H2,1H3
- InChI Key: OVGCBSNAUREBIE-UHFFFAOYSA-N
- SMILES: S(CC#N)(CCC)(=O)=O
Computed Properties
- Exact Mass: 147.03547
- Monoisotopic Mass: 147.03539970g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 66.3Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 150 °C
- Flash Point: 157.9±23.2 °C
- PSA: 57.93
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
2-(propane-1-sulfonyl)acetonitrile Security Information
- Signal Word:warning
- Hazard Statement: Harmful/Irritant
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Risk Phrases:R20/21/22
- Safety Term:S36/37
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(propane-1-sulfonyl)acetonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B524630-5mg |
2-(propane-1-sulfonyl)acetonitrile |
175137-61-8 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B524630-10mg |
2-(propane-1-sulfonyl)acetonitrile |
175137-61-8 | 10mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B524630-50mg |
2-(propane-1-sulfonyl)acetonitrile |
175137-61-8 | 50mg |
$ 95.00 | 2022-06-07 | ||
| abcr | AB241037-250mg |
2-(Propylsulphonyl)acetonitrile; . |
175137-61-8 | 250mg |
€202.00 | 2025-04-20 | ||
| abcr | AB241037-1g |
2-(Propylsulphonyl)acetonitrile; . |
175137-61-8 | 1g |
€436.00 | 2025-04-20 | ||
| abcr | AB241037-5g |
2-(Propylsulphonyl)acetonitrile; . |
175137-61-8 | 5g |
€1130.50 | 2025-04-20 | ||
| abcr | AB241037-10g |
2-(Propylsulphonyl)acetonitrile; . |
175137-61-8 | 10g |
€1642.00 | 2025-04-20 | ||
| A2B Chem LLC | AA93561-2.5g |
2-(Propylsulfonyl)acetonitrile |
175137-61-8 | 95% | 2.5g |
$565.00 | 2024-04-20 | |
| A2B Chem LLC | AA93561-5g |
2-(Propylsulfonyl)acetonitrile |
175137-61-8 | 95% | 5g |
$818.00 | 2024-04-20 | |
| A2B Chem LLC | AA93561-10g |
2-(Propylsulfonyl)acetonitrile |
175137-61-8 | 95% | 10g |
$1194.00 | 2024-04-20 |
2-(propane-1-sulfonyl)acetonitrile Suppliers
2-(propane-1-sulfonyl)acetonitrile Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 2-(propane-1-sulfonyl)acetonitrile
Introduction to 2-(propane-1-sulfonyl)acetonitrile (CAS No. 175137-61-8)
2-(propane-1-sulfonyl)acetonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 175137-61-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, featuring a nitrile group and a sulfonyl substituent, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry and drug development. Its molecular structure, comprising an acetonitrile backbone with a propane-1-sulfonyl moiety, contributes to its reactivity and utility in various synthetic pathways.
The propane-1-sulfonyl group in 2-(propane-1-sulfonyl)acetonitrile imparts specific electronic and steric characteristics, influencing its interactions with other molecules. This feature is particularly relevant in medicinal chemistry, where such groups are often employed to enhance binding affinity and selectivity in drug design. The nitrile functionality, on the other hand, provides a site for further functionalization, enabling the synthesis of more complex derivatives. These attributes have positioned 2-(propane-1-sulfonyl)acetonitrile as a key building block in the development of novel therapeutic agents.
In recent years, advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the role of 2-(propane-1-sulfonyl)acetonitrile in drug discovery. Researchers have leveraged these tools to predict how modifications to its structure can influence its pharmacological properties. For instance, studies have explored the impact of varying the substitution patterns around the sulfonyl group on the compound's solubility, metabolic stability, and binding interactions with biological targets. Such insights are crucial for optimizing lead compounds into viable drug candidates.
One of the most compelling applications of 2-(propane-1-sulfonyl)acetonitrile is in the synthesis of sulfonamide-based drugs. Sulfonamides are a class of heterocyclic compounds known for their broad spectrum of biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the sulfonyl group in 2-(propane-1-sulfonyl)acetonitrile makes it an ideal precursor for constructing sulfonamide derivatives. These derivatives have been investigated for their potential to modulate enzyme activity and receptor binding, offering promising avenues for therapeutic intervention.
Recent clinical trials have highlighted the significance of sulfonamide derivatives in treating various diseases. For example, modifications inspired by 2-(propane-1-sulfonyl)acetonitrile have led to the development of compounds with enhanced efficacy against resistant bacterial strains. The ability to fine-tune the structure of these derivatives allows researchers to address specific therapeutic needs while minimizing side effects. This underscores the importance of 2-(propane-1-sulfonyl)acetonitrile as a versatile intermediate in pharmaceutical synthesis.
The chemical industry has also recognized the potential of 2-(propane-1-sulfonyl)acetonitrile as a raw material for specialty chemicals. Its unique reactivity makes it suitable for producing high-value compounds used in agrochemicals, dyes, and polymers. By integrating 2-(propane-1-sulfonyl)acetonitrile into industrial processes, manufacturers can achieve greater efficiency and product diversity. This has opened up new opportunities for innovation across multiple sectors.
From a research perspective, 2-(propane-1-sulfonyl)acetonitrile continues to be a subject of interest due to its potential applications in materials science. Researchers are exploring its use as a monomer or crosslinking agent in polymer synthesis. The combination of its sulfonyl and nitrile groups offers unique possibilities for creating materials with tailored properties, such as enhanced thermal stability or biodegradability. Such developments could revolutionize industries ranging from construction to electronics.
The environmental impact of using 2-(propane-1-sulfonyl)acetonitrile is another critical consideration. Efforts are underway to develop sustainable synthetic routes that minimize waste and reduce energy consumption. Green chemistry principles are being applied to optimize processes involving this compound, ensuring that its production aligns with global sustainability goals. This approach not only benefits the environment but also enhances cost-effectiveness and scalability.
In conclusion,2-(propane-1-sulfonyl)acetonitrile (CAS No. 175137-61-8) is a multifunctional compound with far-reaching implications in pharmaceuticals, materials science, and industrial chemistry. Its unique structural features make it indispensable in drug development and specialty chemical manufacturing. As research progresses, new applications for this compound are likely to emerge, further solidifying its role as a cornerstone of modern chemical innovation.
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